molecular formula C20H12ClF2N3O3S B2887371 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 1260941-73-8

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2887371
CAS No.: 1260941-73-8
M. Wt: 447.84
InChI Key: LBWDSWJXRBZJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-chlorophenyl group at the 3-position of the pyrimidine ring and an N-(2,4-difluorophenyl)acetamide moiety. The thieno-pyrimidine core is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 3-chlorophenyl substituent enhances lipophilicity and may influence target binding through hydrophobic interactions, while the 2,4-difluorophenyl group on the acetamide contributes to metabolic stability and electronic modulation . Its molecular formula is C₂₁H₁₃ClF₂N₃O₃S, with a molecular weight of approximately 463.86 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N3O3S/c21-11-2-1-3-13(8-11)26-19(28)18-16(6-7-30-18)25(20(26)29)10-17(27)24-15-5-4-12(22)9-14(15)23/h1-9,16,18H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQGFRWXHZJSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated via a nucleophilic substitution reaction, using difluorobenzene derivatives.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

2-[3-(3-Chlorophenyl)-2,4-Dioxo-Thieno[3,2-d]Pyrimidin-1-yl]-N-(3,5-Dimethoxyphenyl)Acetamide ()

  • Key Differences : Replaces 2,4-difluorophenyl with 3,5-dimethoxyphenyl.
  • Molecular weight rises to 473.9 g/mol due to the larger substituent.
  • Biological Relevance : Methoxy groups may enhance interactions with polar residues in enzyme active sites, though fluorine’s electronegativity in the target compound could improve membrane permeability .

2-((2,4-Difluorophenyl)Amino)-N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)Acetamide ()

  • Key Differences: Coumarin-thiazole hybrid instead of thieno-pyrimidine core.
  • Impact: The coumarin moiety introduces fluorescence and π-π stacking capability, useful for imaging or targeting DNA-interacting proteins. The compound exhibits an IC₅₀ > 5 μM in cytotoxicity assays, suggesting moderate activity compared to thieno-pyrimidine derivatives .

Analogues with Varied Heterocyclic Cores

2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide ()

  • Key Differences : Sulfanyl linker and trifluoromethylphenyl group.
  • Impact : The sulfanyl group may enhance metal-binding properties, while the CF₃ group increases electron-withdrawing effects and metabolic resistance. The 4-chlorophenyl substituent (vs. 3-chlorophenyl in the target) alters steric interactions .

N-(3-Chloro-4-Cyanophenyl)-2-[4-Oxo-5-(2-Thienyl)Thieno[2,3-d]Pyrimidin-3(4H)-yl]Acetamide ()

  • Key Differences: Cyanophenyl and thienyl substituents.

Functional and Pharmacokinetic Comparisons

Activity Data ()

Compound Class Substituent Biological Activity (IC₅₀/EC₅₀) Key Reference
Thieno-pyrimidine acetamides 2,4-Difluorophenyl Not explicitly reported
Coumarin-thiazole acetamides 2-Oxo-2H-chromen-3-yl >5 μM (cytotoxicity)
Dihydropyrimidin-thioacetamides 2,3-Dichlorophenyl 344.21 [M+H]⁺ (MS data)
  • Metabolic Stability : Fluorine atoms in the target compound reduce oxidative metabolism compared to methoxy or chloro substituents .
  • Solubility : The difluorophenyl group likely lowers solubility compared to polar analogs like the dimethoxyphenyl derivative .

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide (CAS Number: 1260922-64-2) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN3O3SC_{21}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 427.9 g/mol. The structure features a thienopyrimidine core with various substituents that influence its biological activity.

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study involving related compounds demonstrated that the presence of a thienopyrimidinone ring along with substituted amido or imino side chains is crucial for antimicrobial efficacy. The compound was tested against various strains of bacteria and showed notable activity.

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4cEscherichia coli8 µg/mL
4eStaphylococcus aureus12 µg/mL
5cMycobacterium tuberculosis6 µg/mL

These results suggest that the compound's structural features contribute significantly to its antimicrobial potency .

Cytotoxicity and Cancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it exhibits selective cytotoxicity against certain cancer cells while maintaining low toxicity towards normal cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT-116 (Colorectal)15.5 ± 1.2
MCF-7 (Breast)22.3 ± 0.9
A549 (Lung)18.7 ± 0.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings demonstrate the potential of this compound as a candidate for further development in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.

Potential Targets

  • MIF2 Tautomerase : The compound has shown inhibitory activity against MIF2 tautomerase, which plays a role in various cellular processes including inflammation and tumor progression .
  • Kinase Inhibition : Similar compounds have been reported to inhibit tyrosine kinases involved in cancer signaling pathways, suggesting a potential mechanism for the observed cytotoxicity .

Case Studies

One notable study explored the synthesis and biological evaluation of thienopyrimidine derivatives similar to our compound. The research highlighted how modifications at specific positions on the thienopyrimidine ring influenced both antimicrobial and anticancer activities.

Case Study Summary

  • Objective : To evaluate a series of thienopyrimidine derivatives for their antimicrobial and anticancer properties.
  • Results : Several derivatives showed enhanced activity compared to standard treatments, indicating that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. What are the key synthetic routes for preparing this thieno[3,2-d]pyrimidine derivative, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the thieno[3,2-d]pyrimidine scaffold.
  • Substitution : Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Acetamide linkage : Coupling of the intermediate with 2,4-difluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DMSO . Optimization : Yield improvements (up to 75%) are achieved by controlling temperature (80–120°C), solvent polarity (e.g., DMF for solubility), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm substituent positions and electronic environments (e.g., downfield shifts for carbonyl groups at δ ~170 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+: 486.05 g/mol) and detects synthetic by-products.
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the chlorophenyl moiety .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Q. How to resolve contradictions in reported biological activity across studies?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affecting IC50_{50} values).
  • SAR studies : Systematically modify substituents (e.g., replacing 2,4-difluorophenyl with 3-trifluoromethylphenyl) to isolate pharmacophore contributions .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO3_3H) at non-critical positions or use prodrug approaches (e.g., esterification of the acetamide).
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of thiophene rings) and block with deuterium or fluorine .
  • Plasma protein binding : Measure unbound fraction via equilibrium dialysis; aim for <95% binding to improve tissue penetration .

Q. How to design experiments validating target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts upon compound treatment to confirm target binding.
  • BRET/FRET : Use biosensors to detect real-time intracellular target modulation (e.g., kinase activation/inhibition).
  • CRISPR knockouts : Compare compound efficacy in wild-type vs. target gene-knockout cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.